5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic Acid
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Overview
Description
5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic Acid is a heterocyclic compound that features both isoxazole and quinoline moieties. Isoxazoles are known for their broad spectrum of biological activities, making them valuable in medicinal chemistry . The quinoline ring system is also significant due to its presence in many pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring . The quinoline moiety can be introduced through various coupling reactions, such as the Suzuki or Heck coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This often includes the use of metal catalysts like Cu(I) or Ru(II) for cycloaddition reactions . Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include various substituted isoxazole and quinoline derivatives, which can have enhanced biological activities .
Scientific Research Applications
5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . The compound’s ability to form hydrogen bonds and participate in π-π stacking interactions enhances its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic Acid: Another isoxazole derivative with biological activity.
5-Methyl-3-phenylisoxazole-4-carboxylic Acid: Used in the synthesis of penicillin intermediates.
3,5-Disubstituted Isoxazoles: Known for their potential as anti-Parkinson agents.
Uniqueness
5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic Acid is unique due to its dual isoxazole and quinoline structure, which imparts a combination of biological activities not commonly found in other compounds. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C14H10N2O3 |
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Molecular Weight |
254.24 g/mol |
IUPAC Name |
5-methyl-3-quinolin-4-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3/c1-8-12(14(17)18)13(16-19-8)10-6-7-15-11-5-3-2-4-9(10)11/h2-7H,1H3,(H,17,18) |
InChI Key |
FPTQNPRGEPIBIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=NC3=CC=CC=C23)C(=O)O |
Origin of Product |
United States |
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